methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core linked to a piperidine ring via a sulfonylphenylcarbamate group. The carbamate moiety may enhance metabolic stability compared to ester or amide analogs, while the sulfonyl group could improve solubility and target binding .
Properties
IUPAC Name |
methyl N-[4-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-30-20(27)23-14-4-6-16(7-5-14)31(28,29)24-11-8-15(9-12-24)25-13-22-18-17(19(25)26)3-2-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCAUMEPRZYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the sulfonyl phenyl group. The final step involves the formation of the carbamate ester.
Pyrido[2,3-d]pyrimidine Core Synthesis: This step often involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine core.
Sulfonyl Phenyl Group Addition: The sulfonyl phenyl group is typically added through sulfonylation reactions using reagents like sulfonyl chlorides.
Carbamate Ester Formation: The final step involves the reaction of the intermediate compound with methyl chloroformate or a similar reagent to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Target Compound vs. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Positional Isomerism: The target compound’s pyrido[2,3-d]pyrimidin-4-one core differs from the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold in compounds like 51d and 50e .
- Substituent Effects: Derivatives such as 51d (8-substituted pyrido[3,4-d]pyrimidinone) include a methylsulfonylphenyl-piperidine group, enhancing hydrophilicity and possibly improving pharmacokinetic profiles compared to the target compound’s carbamate-linked sulfonylphenyl group .
Piperidine Substituent Variations
Biological Activity
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, identified by its CAS number 2034425-20-0, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core , a piperidine ring , and a sulfonyl phenyl group . Its molecular formula is , with a molecular weight of approximately 365.42 g/mol. The unique structure contributes to its biological properties and potential therapeutic applications.
This compound is believed to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which are implicated in various pathological processes including cancer metastasis and tissue remodeling .
Enzyme Inhibition
Research has indicated that derivatives of carbamate compounds can selectively inhibit MMPs. For instance, studies have shown that certain carbamate derivatives exhibit potent inhibitory effects on MMP-2, which plays a critical role in the degradation of extracellular matrix components . The slow-binding mechanism observed with these compounds suggests a unique interaction with the enzyme's active site, leading to tight-binding inhibition.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests its utility as a lead compound for developing novel anticancer therapies.
Case Studies and Research Findings
- Inhibition of MMPs : A study evaluated the inhibitory effects of this compound on MMPs. Results indicated significant inhibition of MMP-2 activity at low micromolar concentrations, supporting its potential use in treating conditions where MMP activity is dysregulated .
- Antitumor Activity : In another study focusing on various pyrido[2,3-d]pyrimidine derivatives, this compound was shown to reduce tumor growth in xenograft models by modulating apoptotic pathways and inhibiting angiogenesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 2034425-20-0 |
| Biological Activity | MMP inhibition |
| Potential Applications | Anticancer therapies |
Q & A
Q. What are the key synthetic pathways for synthesizing methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or reductive amination.
- Step 3 : Sulfonylation of the phenyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) .
- Step 4 : Carbamate formation via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine). Critical conditions include moisture control (to prevent hydrolysis of sulfonyl and carbamate groups) and temperature regulation (0–5°C during sulfonylation) .
Q. How do the functional groups (sulfonyl, carbamate, piperidine) influence the compound's physicochemical properties and reactivity?
- Sulfonyl group : Enhances polarity and hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO).
- Carbamate : Provides hydrolytic stability compared to esters but remains susceptible to enzymatic cleavage in biological systems.
- Piperidine : Contributes to conformational flexibility and basicity, influencing interactions with biological targets like enzymes or receptors . Methodological note: Use HPLC with UV detection to monitor hydrolytic stability under varying pH conditions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- NMR spectroscopy : Confirm structural integrity (e.g., ¹H-NMR for piperidine protons, ¹³C-NMR for carbamate carbonyl).
- Mass spectrometry (HRMS) : Verify molecular weight and detect impurities.
- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinase enzymes : The pyrido[2,3-d]pyrimidinone core may mimic ATP-binding motifs.
- G-protein-coupled receptors (GPCRs) : Piperidine and sulfonyl groups suggest interactions with neurotransmitter receptors. Methodological approach: Use in vitro kinase inhibition assays and molecular docking simulations to validate hypotheses .
Q. How can researchers optimize solubility and bioavailability for in vitro studies?
- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoemulsions.
- Bioavailability : Introduce hydrophilic substituents (e.g., hydroxyl groups) or use prodrug strategies. Analytical tools: Dynamic light scattering (DLS) for nanoemulsion characterization; Caco-2 cell monolayers for permeability assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Hypothesis 1 : Metabolic instability (e.g., carbamate hydrolysis). Validate via LC-MS analysis of plasma metabolites.
- Hypothesis 2 : Off-target effects. Use CRISPR-Cas9 gene editing to knockout suspected off-target proteins.
- Experimental design : Parallel in vitro (cell-based assays) and in vivo (rodent PK/PD studies) with controlled dosing regimens .
Q. What strategies are effective for improving synthetic yield while minimizing side reactions (e.g., sulfonylation over-reactions)?
- Reaction optimization : Use stoichiometric control (1:1.05 molar ratio of sulfonyl chloride to substrate) .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce byproducts.
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progress .
Q. How do structural modifications (e.g., halogenation or methyl substitution) impact biological activity and selectivity?
- Case study : Fluorination at the pyrido[2,3-d]pyrimidinone 7-position increases kinase inhibition potency by 10-fold (IC₅₀ reduction from 250 nM to 25 nM) .
- Methodology : Perform structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening (HTS).
Q. What experimental approaches can elucidate the compound's mechanism of action when target proteins are unknown?
Q. How can researchers address discrepancies in reported biological activity across different cell lines or assay conditions?
- Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay buffers (e.g., pH 7.4 PBS) across labs.
- Data normalization : Express activity as fold-change relative to a common positive control (e.g., staurosporine for kinase assays).
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
